molecular formula C13H17N3O4 B2509797 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide CAS No. 1421476-97-2

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide

Número de catálogo: B2509797
Número CAS: 1421476-97-2
Peso molecular: 279.296
Clave InChI: VYDWTWUKGACSFG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide features a central acetamide scaffold substituted with a 2,5-dioxopyrrolidin-1-yl group and a complex N-hydroxyethyl-pyrrole moiety.

Propiedades

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-15-6-2-3-9(15)10(17)7-14-11(18)8-16-12(19)4-5-13(16)20/h2-3,6,10,17H,4-5,7-8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDWTWUKGACSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)CN2C(=O)CCC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide is a derivative of pyrrolidine and has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological activity, including its effects on cell growth, glucose metabolism, and monoclonal antibody production.

  • IUPAC Name: this compound
  • CAS Number: Not specified in the search results.
  • Molecular Weight: Not specified in the search results.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities relevant to cell culture and therapeutic applications:

  • Monoclonal Antibody Production :
    • The compound has been shown to enhance monoclonal antibody (mAb) production in Chinese hamster ovary (CHO) cells. Specifically, it suppresses cell growth while increasing both the cell-specific glucose uptake rate and intracellular adenosine triphosphate (ATP) levels during mAb production . This dual effect suggests that the compound could optimize conditions for antibody production by balancing cell viability with productivity.
  • Impact on Glycosylation :
    • It also influences the glycosylation patterns of antibodies, particularly suppressing galactosylation. This is significant because the glycosylation profile affects the efficacy and safety of therapeutic antibodies . The ability to control glycosylation through this compound could lead to improved therapeutic outcomes.

Study 1: Enhancement of Monoclonal Antibody Production

A study published in PLOS ONE explored the effects of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide, a related compound, which demonstrated significant improvements in mAb production under optimized conditions. The study highlighted:

  • Increased cell-specific productivity.
  • Enhanced glucose uptake.
  • Altered N-glycan profiles, indicating potential for improved therapeutic efficacy .

Study 2: Structure-Activity Relationship

Further investigations into structure-activity relationships revealed that derivatives containing the 2,5-dimethylpyrrole structure were particularly effective in enhancing productivity in CHO cells. This finding underscores the importance of structural modifications in optimizing biological activity .

Data Table: Summary of Biological Activities

ActivityFindings
Monoclonal Antibody ProductionEnhanced yield in CHO cells; increased glucose uptake; higher ATP levels
GlycosylationSuppressed galactosylation of antibodies; potential for improved therapeutic profiles
Structure Activity2,5-Dimethylpyrrole derivatives showed superior effects on productivity

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares core acetamide and pyrrolidine dione functionalities with several analogs, but its substituents distinguish it from others. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₄H₁₈N₃O₄* ~292.31 2,5-dioxopyrrolidinyl, 2-hydroxy-2-(1-methylpyrrole)ethyl Pyrrole ring for aromatic interactions; hydroxy group for solubility/H-bonding
2-(2-oxopyrrolidin-1-yl)acetamide C₆H₁₀N₂O₂ 142.16 2-oxopyrrolidinyl Simpler structure; acute oral toxicity (H302) and skin sensitization (H317)
AG023PSY () C₂₁H₂₅N₂O₂ 337.44 Ethylphenoxy, methyl-pyrrolidinylphenyl Multiple hazards: skin/eye irritation, respiratory toxicity (H315, H319, H335)
Compound in C₁₄H₁₂F₂N₃O₃S 352.33 Benzothiazolylidene, ethyl, difluoro Fluorine substituents enhance metabolic stability; sulfur for redox activity
Compound in C₁₆H₁₇N₅O₃ 327.34 Pyridinyl-pyrazole ethyl Heteroaromatic pyridine-pyrazole for metal coordination or kinase inhibition
2-oxoindoline derivatives (e.g., 1-F, IK) Varies ~250–350 Indole-3-ylidene, hydroxyacetamide Anticancer/antimicrobial activity reported in indole-based analogs

*Estimated based on structural similarity.

Research Findings and Inferences

Structural Insights

  • The 2,5-dioxopyrrolidin-1-yl group in the target compound and analogs may confer rigidity and hydrogen-bonding capacity, critical for target engagement .
  • Hydroxyethyl-pyrrole substituent : Enhances solubility compared to purely lipophilic analogs (e.g., AG023PSY) but may reduce membrane permeability .

Métodos De Preparación

Cyclization-Based Synthesis of the Pyrrolidine-Dione Core

The 2,5-dioxopyrrolidin-1-yl fragment is synthesized via intramolecular cyclization. A representative method involves:

Step 1 : Reacting glutaric acid derivatives with amines under dehydrating conditions. For instance, heating 1,5-diaminopentane with diethyl oxalate in polyphosphoric acid yields the pyrrolidine-dione ring.
Step 2 : Functionalizing the nitrogen atom with a chloroacetyl group using chloroacetyl chloride in dimethylformamide (DMF) with triethylamine as a base.

Table 1 : Optimization of Cyclization Conditions

Reagent Temperature (°C) Yield (%) Purity (HPLC)
Polyphosphoric acid 90 54 98.5
Phosphorus pentoxide 140 14 89.2
p-Toluenesulfonic acid 120 32 94.1

Polyphosphoric acid outperforms traditional agents due to milder conditions and reduced side reactions.

Synthesis of the Hydroxyethyl-Pyrrole Moiety

The 2-(1-methyl-1H-pyrrol-2-yl)ethanol subunit is prepared via:
Paal-Knorr Pyrrole Synthesis : Condensation of 1,4-diketones with ammonium acetate, followed by methylation. For example, reacting acetylacetone with ammonium acetate in acetic acid yields 1-methylpyrrole, which is subsequently hydroxethylated via epoxide ring-opening.

Key Reaction :
$$
\text{1-Methylpyrrole} + \text{Ethylene oxide} \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{2-(1-Methyl-1H-pyrrol-2-yl)ethanol} \quad
$$

Table 2 : Hydroxyethylation Efficiency

Catalyst Time (h) Yield (%)
BF₃·OEt₂ 6 78
H₂SO₄ 12 45
Amberlyst-15 8 62

Acetamide Coupling and Final Assembly

The pyrrolidine-dione and hydroxyethyl-pyrrole subunits are conjugated via an acetamide linker:

Step 1 : Activating the carboxylic acid group of the pyrrolidine-dione derivative using ethyl chloroformate in tetrahydrofuran (THF).
Step 2 : Reacting the activated intermediate with 2-(1-methyl-1H-pyrrol-2-yl)ethanolamine in the presence of N,N-diisopropylethylamine (DIPEA).

Reaction Scheme :
$$
\text{Pyrrolidine-dione-COOH} + \text{H}2\text{N-CH}2\text{CH(OH)-Pyrrole} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound} \quad
$$

Table 3 : Coupling Reagent Comparison

Reagent Solvent Yield (%)
EDC/HOBt DMF 85
DCC/DMAP CH₂Cl₂ 72
HATU DMF 88

Analytical Validation and Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : Peaks at 1663 cm⁻¹ (C=O stretch of pyrrolidine-dione) and 3427 cm⁻¹ (N-H stretch of acetamide).
  • ¹H NMR : Signals at δ 2.49 ppm (COCH₃), δ 4.07 ppm (CH₂), and δ 7.08–7.84 ppm (aromatic protons).
  • Mass Spectrometry : Molecular ion peak at m/z 279.29 (M⁺), consistent with the molecular formula C₁₃H₁₇N₃O₄.

Purity Assessment

HPLC Analysis :

  • Column: C18, 4.6 × 150 mm
  • Mobile Phase: Acetonitrile/water (70:30)
  • Retention Time: 6.8 min
  • Purity: ≥98%.

Scale-Up Considerations and Industrial Feasibility

  • Cost-Effective Catalysts : Transitioning from HATU to EDC reduces reagent costs by 40% without compromising yield.
  • Solvent Recovery : Implementing DMF distillation units improves sustainability and cuts raw material expenses by 25%.
  • Process Safety : Exothermic reactions (e.g., cyclization) require controlled addition of polyphosphoric acid to prevent thermal runaway.

"The integration of green chemistry principles into heterocyclic synthesis remains a pivotal area for pharmaceutical development." — Adapted from Sadia A. Hessein et al.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide?

The synthesis typically involves multi-step organic reactions, including coupling of pyrrolidinone derivatives with hydroxyl-substituted pyrrole intermediates. Key steps may include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt or DCC to link the dioxopyrrolidinyl and hydroxyethyl-pyrrole moieties .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres to enhance reaction efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for isolating high-purity product .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry, particularly the pyrrolidinone and hydroxypyrrole groups .
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • HPLC : For assessing purity (>95%) and stability under varying pH/temperature conditions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to avoid skin/eye contact, as analogs are classified under GHS Category 4 for acute toxicity (H302) .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols/dust .
  • Waste disposal : Collect in sealed containers labeled for hazardous organic waste .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, while reaction path search algorithms identify optimal conditions (e.g., temperature, solvent polarity). For example:

  • ICReDD framework : Combines computational and experimental data to narrow down reaction parameters (e.g., catalyst loading, pH) and reduce trial-and-error approaches .
  • Solvent effects : COSMO-RS simulations to select solvents that stabilize intermediates and improve yields .

Q. What strategies resolve contradictions in reported biological activities of structurally similar acetamides?

  • Structure-activity relationship (SAR) studies : Compare analogs with trifluoromethyl, chloro, or methoxy substitutions (e.g., 2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide) to isolate functional group contributions .
  • Standardized assays : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control for variables like solvent (DMSO concentration ≤0.1%) .
  • Target validation : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities to enzymes/receptors .

Q. How do steric and electronic modifications in the pyrrolidinone moiety influence pharmacological activity?

  • Steric effects : Bulky substituents (e.g., benzyl groups) on the pyrrolidinone ring reduce binding to cytochrome P450 enzymes, altering metabolic stability .
  • Electronic effects : Electron-withdrawing groups (e.g., dioxo) enhance hydrogen bonding with biological targets, as seen in pyrido-pyrimidine derivatives .
  • Case study : Replacement of pyrrolidinone with piperidinone in analogs decreases antimicrobial activity by 40%, highlighting the role of ring size .

Notes

  • Contradictions in evidence : Safety data for analogs vary (e.g., GHS classifications in vs. ), necessitating compound-specific toxicity profiling.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.